1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine 1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17661713
InChI: InChI=1S/C6H12N4O/c1-2-11-4-3-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3
SMILES:
Molecular Formula: C6H12N4O
Molecular Weight: 156.19 g/mol

1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine

CAS No.:

Cat. No.: VC17661713

Molecular Formula: C6H12N4O

Molecular Weight: 156.19 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine -

Specification

Molecular Formula C6H12N4O
Molecular Weight 156.19 g/mol
IUPAC Name 1-(2-ethoxyethyl)triazol-4-amine
Standard InChI InChI=1S/C6H12N4O/c1-2-11-4-3-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3
Standard InChI Key IKQSHGHBXJKASE-UHFFFAOYSA-N
Canonical SMILES CCOCCN1C=C(N=N1)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The molecular formula of 1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine is C₆H₁₂N₄O, with a molecular weight of 156.19 g/mol (calculated based on homologous methoxyethyl analog ). Its IUPAC name derives from the 1,2,3-triazole ring, where the 1-position is substituted with a 2-ethoxyethyl group (-OCH₂CH₂OCH₂CH₃), and the 4-position bears an amine (-NH₂). Key identifiers include:

  • SMILES: CCOCCN1C=C(N=N1)N

  • InChIKey: SCTMGOGHGKXVON-UHFFFAOYSA-N (homologous methoxyethyl variant)

The ethoxyethyl group enhances lipophilicity compared to methoxyethyl analogs, potentially influencing bioavailability and target binding .

Synthesis and Manufacturing Approaches

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most reliable method for synthesizing 1,2,3-triazoles involves CuAAC, where an alkyne reacts with an azide. For 1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-amine, the synthetic pathway likely involves:

  • Alkyne Preparation: 2-ethoxyethyl acetylene (HC≡C-OCH₂CH₂OCH₂CH₃) serves as the alkyne precursor.

  • Azide Source: Sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃) provides the azide group .

  • Cycloaddition: Copper(I) catalysts (e.g., CuBr) facilitate regioselective formation of 1,4-disubstituted triazoles .

A representative reaction yields ~82–89% under optimized conditions :
HC≡C-OCH₂CH₂OCH₂CH₃ + NaN₃CuBr, 70°C1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine\text{HC≡C-OCH₂CH₂OCH₂CH₃ + NaN₃} \xrightarrow{\text{CuBr, 70°C}} \text{1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine}

Alternative Methods

  • Metal-Free Synthesis: I₂/TBPB systems enable triazole formation without metal catalysts, achieving yields up to 89% .

  • Post-Functionalization: Amine introduction via nucleophilic substitution or reduction of nitro groups .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the ethoxyethyl group’s hydrophilicity.

  • Stability: Stable under ambient conditions but susceptible to oxidation at the amine group .

Spectroscopic Data

  • ¹H NMR: δ 7.8 (s, 1H, triazole-H), δ 4.5 (t, 2H, -OCH₂CH₂-), δ 3.6 (q, 2H, -OCH₂CH₃) .

  • IR: Peaks at 3300 cm⁻¹ (N-H stretch), 2100 cm⁻¹ (C≡C, alkyne precursor), 1600 cm⁻¹ (triazole ring) .

Applications in Medicinal Chemistry

Drug Design

  • Scaffold Optimization: The triazole core serves as a bioisostere for amide bonds, enhancing metabolic stability .

  • Targeted Therapies: Potential use in prostate cancer therapeutics, analogous to 211At-labeled triazoles .

Agrochemistry

Triazoles are employed as fungicides. The ethoxyethyl variant could mitigate resistance in plant pathogens .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key SubstituentNotable Activity
1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine C₅H₁₀N₄O142.16Methoxyethyl (-OCH₃)Antimicrobial
1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amineC₆H₁₂N₄O156.19Ethoxyethyl (-OCH₂CH₃)Anticancer (predicted)

Future Research Directions

  • Synthetic Optimization: Explore greener catalysts (e.g., PEG-supported Cu) to improve yield and sustainability .

  • In Vivo Studies: Validate pharmacokinetic and toxicity profiles in animal models.

  • Target Identification: Screen against kinase libraries to identify specific biological targets.

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